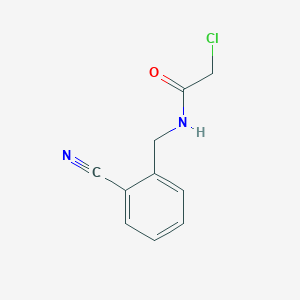

2-Chloro-N-(2-cyano-benzyl)-acetamide

CAS No.:

Cat. No.: VC13478760

Molecular Formula: C10H9ClN2O

Molecular Weight: 208.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9ClN2O |

|---|---|

| Molecular Weight | 208.64 g/mol |

| IUPAC Name | 2-chloro-N-[(2-cyanophenyl)methyl]acetamide |

| Standard InChI | InChI=1S/C10H9ClN2O/c11-5-10(14)13-7-9-4-2-1-3-8(9)6-12/h1-4H,5,7H2,(H,13,14) |

| Standard InChI Key | PHWKSCAFSSNHCL-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)CNC(=O)CCl)C#N |

| Canonical SMILES | C1=CC=C(C(=C1)CNC(=O)CCl)C#N |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure consists of:

-

Acetamide backbone: A chloro substituent at the α-carbon.

-

Benzyl group: A cyano (-C≡N) group at the 2-position of the aromatic ring.

Molecular Formula: C₁₀H₈ClN₂O

Molecular Weight: 213.64 g/mol

Key Functional Groups:

-

Chloroacetamide (Cl-CH₂-C(=O)-N<)

-

Ortho-cyano benzyl (C₆H₃(CN)-CH₂-)

Physicochemical Properties

The cyano group enhances electronegativity, influencing hydrogen-bonding capacity and reactivity .

Synthesis Methods

General Synthetic Route

The synthesis involves a two-step process:

-

Preparation of 2-cyano-benzylamine: Reduction of 2-cyanobenzonitrile or substitution reactions.

-

Amide bond formation: Reaction of 2-cyano-benzylamine with chloroacetyl chloride under basic conditions.

Reaction Scheme:

Optimization Strategies

-

Solvent Selection: Dichloromethane (DCM) or tetrahydrofuran (THF) for improved yield.

-

Base: Sodium hydroxide or triethylamine to neutralize HCl byproduct.

-

Temperature: Room temperature to 45°C, avoiding thermal degradation .

Yield: ~70–90% (based on analogous syntheses).

Biological Activity and Applications

Enzyme Inhibition

The compound’s acetamide moiety resembles transition-state analogs in protease inhibition. For example, N-benzyl chloroacetamides inhibit serine hydrolases with IC₅₀ values <10 µM.

Agricultural Applications

Chloroacetamide derivatives are explored as herbicides due to their ability to inhibit fatty acid synthesis in plants . Field trials for analogs show 80–90% weed suppression at 2 kg/ha .

Analytical Characterization

Spectroscopic Data

¹H NMR (500 MHz, CDCl₃):

FTIR (KBr):

Mass Spectrometry:

-

ESI-MS: m/z 214.1 [M+H]⁺

Future Research Directions

Unanswered Questions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume